![molecular formula C₁₉H₂₃N₃O₄ B1663199 3-[[2-[2-(3,4-二甲氧基苯基)乙氨基]-2-氧代乙基]氨基]苯甲酰胺 CAS No. 76001-09-7](/img/structure/B1663199.png)
3-[[2-[2-(3,4-二甲氧基苯基)乙氨基]-2-氧代乙基]氨基]苯甲酰胺
描述
3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEA-BA and belongs to the class of benzamides.
科学研究应用
抗溃疡活性:Hosokami 等人(1992 年)报道,2-(3,4-二甲氧基苯基)乙胺的衍生物(包括与所讨论化合物在结构上相似的化合物)显示出显着的抗溃疡活性。这一点在苯氨基部分引入了氨基甲酰基团的化合物中尤为明显,证明了在预防胃溃疡中的潜在治疗应用 (Hosokami 等人,1992 年)。
抗自由基和抗炎活性:Zykova 等人(2016 年)合成了乙基-2-氨基-1-苯甲酰胺-4-氧代-5-(2-氧代-2-芳基乙亚甲基)吡咯烷-3-羧酸酯,这些是密切相关的化合物,在二苯基苦味酸肼结合测定中表现出显着的抗自由基活性,在角叉菜胶水肿模型中表现出抗炎活性 (Zykova 等人,2016 年)。
作为阿米巴杀灭剂的潜力:Misra 和 Saxena(1976 年)合成了 N-取代的 2-硝基-4,5-二甲氧基苯甲酰胺和相关化合物,研究了它们作为阿米巴杀灭剂的潜力。然而,他们没有发现对溶组织内阿米巴具有显着的阿米巴杀灭活性 (Misra 和 Saxena,1976 年)。
抗菌活性:Spoorthy 等人(2021 年)对乙基(4-取代苯氧基)-苯二氧代磷酚-4-氧代噻唑烷-噻吩-2-羧酸酯(包括结构相似的化合物)的研究揭示了抗菌活性和对接研究的潜力,表明在对抗微生物感染中可能的应用 (Spoorthy 等人,2021 年)。
抗惊厥特性:Lambert 等人(1995 年)合成了 4-氨基-N-(2-乙基苯基)苯甲酰胺和相关化合物,在包括最大电休克癫痫发作测试在内的几个模型中表现出抗惊厥活性 (Lambert 等人,1995 年)。
属性
CAS 编号 |
76001-09-7 |
|---|---|
产品名称 |
3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide |
分子式 |
C₁₉H₂₃N₃O₄ |
分子量 |
357.4 g/mol |
IUPAC 名称 |
3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C19H23N3O4/c1-25-16-7-6-13(10-17(16)26-2)8-9-21-18(23)12-22-15-5-3-4-14(11-15)19(20)24/h3-7,10-11,22H,8-9,12H2,1-2H3,(H2,20,24)(H,21,23) |
InChI 键 |
KZOFCELNVLSKGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CNC2=CC=CC(=C2)C(=O)N)OC |
同义词 |
3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

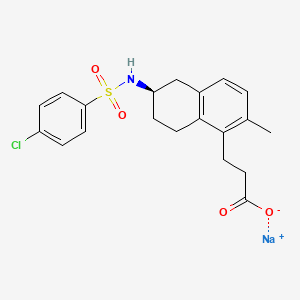
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)
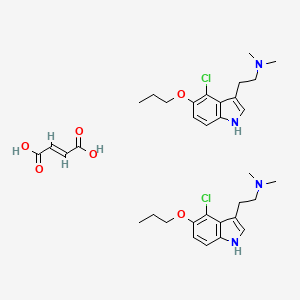
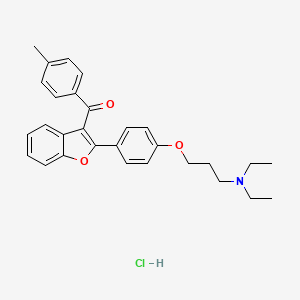
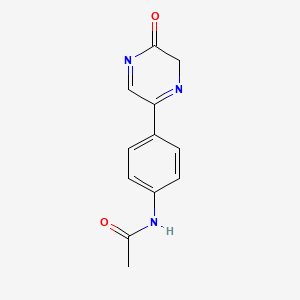
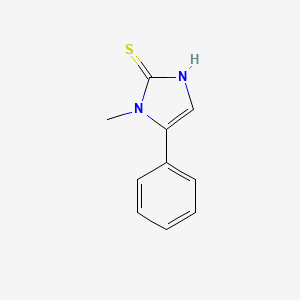
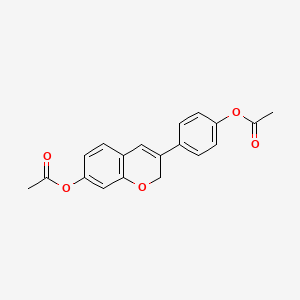
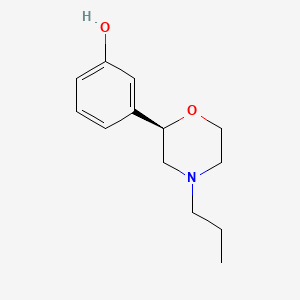
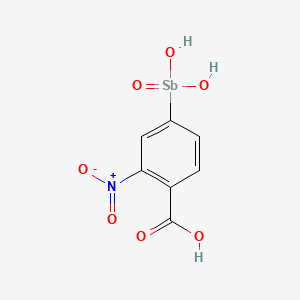
![5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B1663131.png)
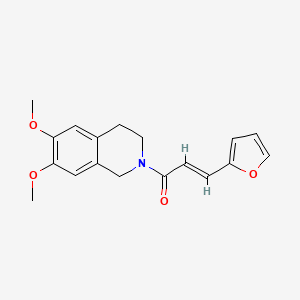
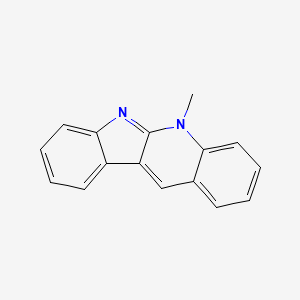
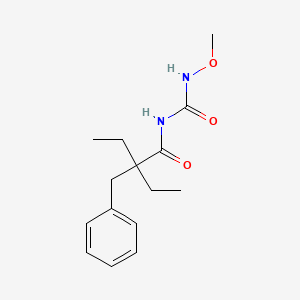
![Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate](/img/structure/B1663136.png)